Cas no 1174854-44-4 (5-methyl-1-(2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethyl)-1H-pyrazol-3-amine)

1174854-44-4 structure
Nom du produit:5-methyl-1-(2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethyl)-1H-pyrazol-3-amine
Numéro CAS:1174854-44-4
Le MF:C13H20N6
Mégawatts:260.338101387024
MDL:MFCD12405275
CID:3159777
PubChem ID:45602144
5-methyl-1-(2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethyl)-1H-pyrazol-3-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethy l]-1H-pyrazol-3-amine
- 5-methyl-1-(2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethyl)-1H-pyrazol-3-amine
- 5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-3-amine
- 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1,2-dihydro-3h-pyrazol-3-imine
- 5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine
- 5-METHYL-1-(2-{5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}ETHYL)PYRAZOL-3-AMINE
- 1174854-44-4
- STK510352
- AKOS005169070
- ZWB85444
- EN300-232234
- CS-0280641
- 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine
- 5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine
-
- MDL: MFCD12405275
- Piscine à noyau: InChI=1S/C13H20N6/c1-10-9-11(14)17-19(10)8-6-13-16-15-12-5-3-2-4-7-18(12)13/h9H,2-8H2,1H3,(H2,14,17)
- La clé Inchi: VUMRJAIDQDZSHV-UHFFFAOYSA-N
- Sourire: CC1=CC(=N)NN1CCC2=NN=C3CCCCCN32
Propriétés calculées
- Qualité précise: 260.17494466Da
- Masse isotopique unique: 260.17494466Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 3
- Complexité: 299
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 74.6Ų
5-methyl-1-(2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethyl)-1H-pyrazol-3-amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232234-5g |
5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 5g |
$2443.0 | 2023-09-15 | ||
Ambeed | A107491-1g |
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 97% | 1g |
$405.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351311-50mg |
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1,2-dihydro-3h-pyrazol-3-imine |
1174854-44-4 | 97% | 50mg |
¥4586.00 | 2024-08-09 | |
A2B Chem LLC | AJ06923-100mg |
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 95% | 100mg |
$545.00 | 2024-04-20 | |
A2B Chem LLC | AJ06923-250mg |
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 95% | 250mg |
$692.00 | 2024-04-20 | |
A2B Chem LLC | AJ06923-500mg |
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 95% | 500mg |
$972.00 | 2024-04-20 | |
Enamine | EN300-232234-5.0g |
5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 95% | 5.0g |
$2443.0 | 2024-06-20 | |
Enamine | EN300-232234-0.25g |
5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 95% | 0.25g |
$418.0 | 2024-06-20 | |
Chemenu | CM487433-1g |
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 97% | 1g |
$401 | 2023-01-04 | |
Enamine | EN300-232234-2.5g |
5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine |
1174854-44-4 | 95% | 2.5g |
$1650.0 | 2024-06-20 |
5-methyl-1-(2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethyl)-1H-pyrazol-3-amine Littérature connexe
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
1174854-44-4 (5-methyl-1-(2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethyl)-1H-pyrazol-3-amine) Produits connexes
- 2109916-97-2(1-(3-bicyclo[3.2.1]octanyl)ethanone)
- 2172507-39-8(2-hydroxy-3-2-(trifluoromethoxy)phenylpropanoic acid)
- 220353-04-8((1R,2R)-2-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid)
- 1235314-45-0(2-4-(2-bromobenzenesulfonamido)phenyl-N-(2,2,2-trifluoroethyl)acetamide)
- 13538-50-6(4-Bromophenyl Methylcarbamate)
- 2649023-81-2(7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride)
- 1900715-98-1(N-Oxo Prucalopride)
- 17386-89-9(3’,4’-Dihydroxy-1-phenyl-2-butanone)
- 2171551-00-9(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid)
- 2173637-72-2((1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl 2,4-dihydroxy-3,6-dimethylbenzoate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1174854-44-4)5-methyl-1-(2-{5H,6H,7H,8H,9H-1,2,4triazolo4,3-aazepin-3-yl}ethyl)-1H-pyrazol-3-amine

Pureté:99%
Quantité:1g
Prix ($):364.0